

# solubility of Magnesium carbonate trihydrate in aqueous solutions

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## Compound of Interest

Compound Name: Magnesium carbonate trihydrate

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An In-depth Technical Guide to the Aqueous Solubility of **Magnesium Carbonate Trihydrate**

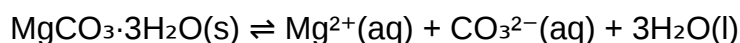
For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of **magnesium carbonate trihydrate** ( $\text{MgCO}_3 \cdot 3\text{H}_2\text{O}$ ), also known as nesquehonite. It includes quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of the experimental workflow and chemical equilibria.

## Quantitative Solubility Data

The solubility of **magnesium carbonate trihydrate** is influenced by several factors, most notably temperature, pH, and the presence of co-solutes. The intrinsic solubility in pure water is low, but it increases significantly in the presence of carbon dioxide due to the formation of the more soluble magnesium bicarbonate.

The solubility product constant ( $K_{sp}$ ) is a key parameter for quantifying the solubility of sparingly soluble salts. For **magnesium carbonate trihydrate**, the dissolution equilibrium is:



The  $K_{sp}$  is expressed as:  $K_{sp} = [\text{Mg}^{2+}][\text{CO}_3^{2-}]$

Below is a summary of the solubility product constant and the calculated molar and mass solubility of nesquehonite in pure water at various temperatures.

Temperature (°C)	Solubility Product Constant (Ksp)	Molar Solubility (mol/L)	Solubility (g/L)
5	$9.33 \times 10^{-6}$	$3.05 \times 10^{-3}$	0.42
15	$6.03 \times 10^{-6}$	$2.46 \times 10^{-3}$	0.34
25	$5.37 \times 10^{-6}$	$2.32 \times 10^{-3}$	0.32
35	$4.57 \times 10^{-6}$	$2.14 \times 10^{-3}$	0.30

Note: Molar solubility was calculated as the square root of Ksp. Mass solubility was calculated by multiplying the molar solubility by the molar mass of  $\text{MgCO}_3 \cdot 3\text{H}_2\text{O}$  (138.37 g/mol ).

The solubility of nesquehonite is also affected by the ionic strength of the solution. In the presence of salts like NaCl, the solubility initially increases and then gradually decreases as the salt concentration rises[1]. In contrast, the presence of salts such as  $\text{MgCl}_2$ ,  $\text{NH}_4\text{Cl}$ , or KCl tends to increase the solubility of nesquehonite, likely due to complexation[1].

## Experimental Protocols

Accurate determination of the solubility of **magnesium carbonate trihydrate** requires robust experimental procedures. The shake-flask method is the gold standard for determining thermodynamic solubility[2]. The subsequent analysis of the saturated solution is typically performed using complexometric titration for magnesium ions and acid-base titration for carbonate and bicarbonate ions.

## Solubility Determination using the Shake-Flask Method

This method measures the equilibrium solubility of a compound in a specific solvent.

Materials:

- **Magnesium carbonate trihydrate** (solid)
- Deionized water (or other aqueous solution of interest)
- Thermostatically controlled shaker or water bath

- Centrifuge
- Syringe filters (0.22  $\mu\text{m}$ )
- pH meter
- Analytical balance
- Glass vials or flasks with airtight seals

Procedure:

- Add an excess amount of solid **magnesium carbonate trihydrate** to a glass vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
- Add a known volume of the aqueous solvent (e.g., deionized water) to the vial.
- Seal the vials tightly to prevent any loss of solvent or ingress of atmospheric  $\text{CO}_2$ .
- Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).
- Agitate the samples for a predetermined period to reach equilibrium. For sparingly soluble salts, this can take 24 to 72 hours. It is advisable to measure the concentration at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration no longer changes).
- Once equilibrium is achieved, allow the suspensions to settle.
- Carefully withdraw a sample of the supernatant using a syringe.
- Immediately filter the sample through a 0.22  $\mu\text{m}$  syringe filter to remove all undissolved solid particles.
- Dilute the filtrate as necessary for the subsequent analytical procedures.
- Analyze the concentration of magnesium and carbonate/bicarbonate in the filtrate using the titration methods described below.

## Quantification of Magnesium by EDTA Complexometric Titration

This method determines the concentration of  $\text{Mg}^{2+}$  ions in the saturated solution.

Materials:

- Saturated filtrate from the shake-flask experiment
- EDTA (ethylenediaminetetraacetic acid) standard solution (e.g., 0.01 M)
- Ammonia buffer solution (pH 10)[3][4]
- Eriochrome Black T indicator[3][4]
- Burette, pipette, and conical flasks

Procedure:

- Pipette a precise volume of the clear filtrate into a conical flask.
- Dilute the sample with deionized water to approximately 100 mL[3].
- Add 2 mL of the pH 10 ammonia buffer solution[3].
- Add a small amount of Eriochrome Black T indicator. The solution will turn a wine-red color in the presence of magnesium ions[4][5].
- Titrate the solution with the standardized EDTA solution. The EDTA will complex with the free  $\text{Mg}^{2+}$  ions.
- The endpoint is reached when the solution color changes from wine-red to a distinct blue[3][4]. This indicates that all  $\text{Mg}^{2+}$  ions have been complexed by the EDTA.
- Record the volume of EDTA solution used.
- Calculate the concentration of  $\text{Mg}^{2+}$  in the sample based on the stoichiometry of the  $\text{Mg}^{2+}$ -EDTA reaction (which is 1:1)[3].

## Quantification of Carbonate and Bicarbonate by Acid-Base Titration

This two-step titration determines the concentration of carbonate and bicarbonate ions.

Materials:

- Saturated filtrate from the shake-flask experiment
- Standardized hydrochloric acid (HCl) or sulfuric acid (H<sub>2</sub>SO<sub>4</sub>) solution (e.g., 0.1 N)[6]
- Phenolphthalein indicator[6][7]
- Methyl orange indicator[6][7]
- Burette, pipette, and conical flasks

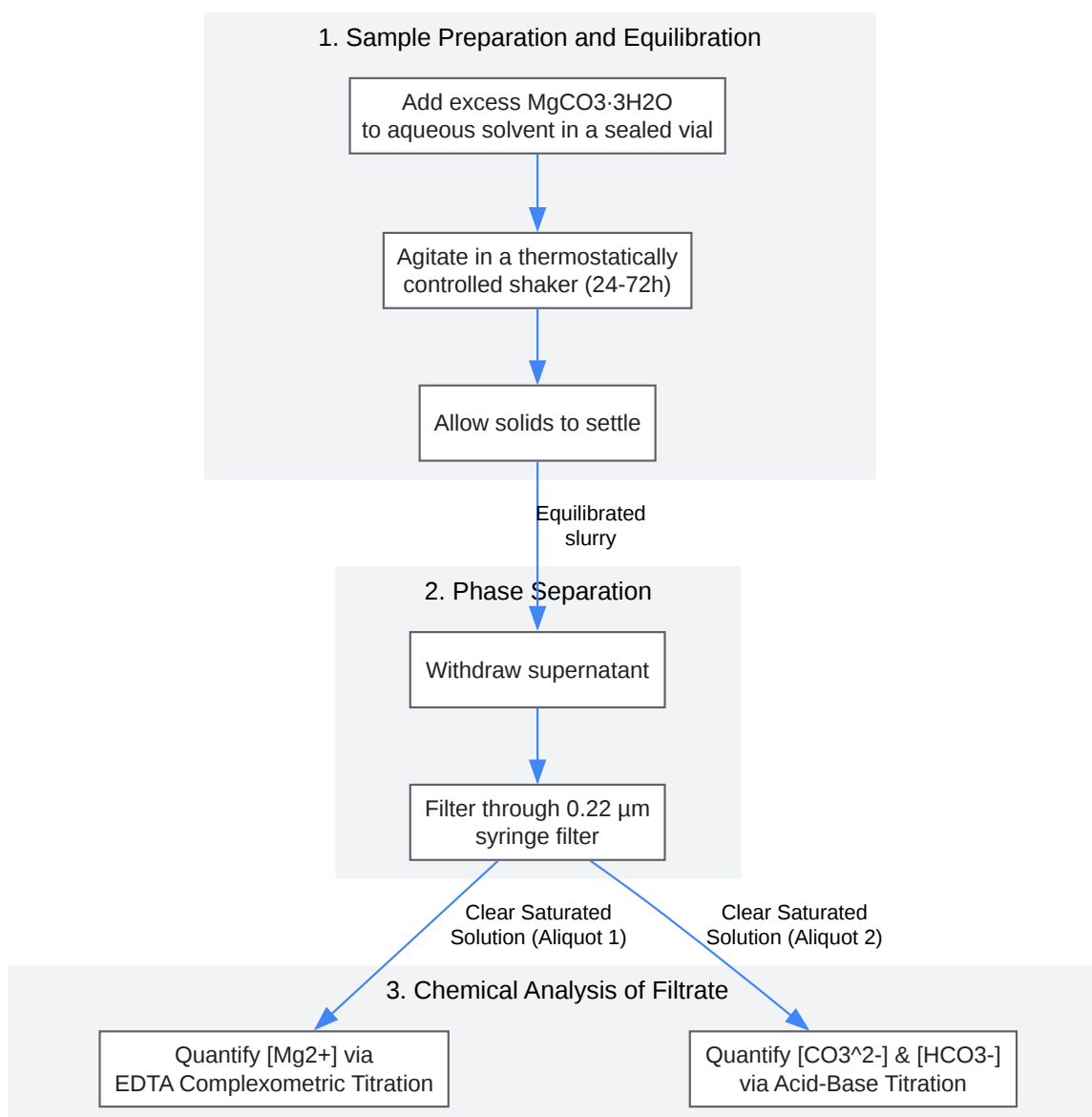
Procedure:

- Pipette a known volume of the filtrate into a conical flask.
- Add 2-3 drops of phenolphthalein indicator. If carbonate is present, the solution will turn pink[7].
- Titrate with the standard acid solution until the pink color disappears. This first endpoint corresponds to the conversion of all carbonate ions to bicarbonate ions ( $\text{CO}_3^{2-} + \text{H}^+ \rightarrow \text{HCO}_3^-$ )[8]. Record the volume of acid used (V1).
- To the same solution, add 2-3 drops of methyl orange indicator. The solution will turn yellow[7].
- Continue the titration with the standard acid until the color changes from yellow to a reddish-orange[6]. This second endpoint corresponds to the neutralization of all bicarbonate ions (both original and those formed from carbonate) to carbonic acid ( $\text{HCO}_3^- + \text{H}^+ \rightarrow \text{H}_2\text{CO}_3$ )[9]. Record the total volume of acid used from the start of the titration (V2).
- Calculate the carbonate and bicarbonate concentrations based on the volumes V1 and V2.

## Visualizations

### Experimental Workflow

The following diagram illustrates the complete experimental workflow for determining the aqueous solubility of **magnesium carbonate trihydrate**.

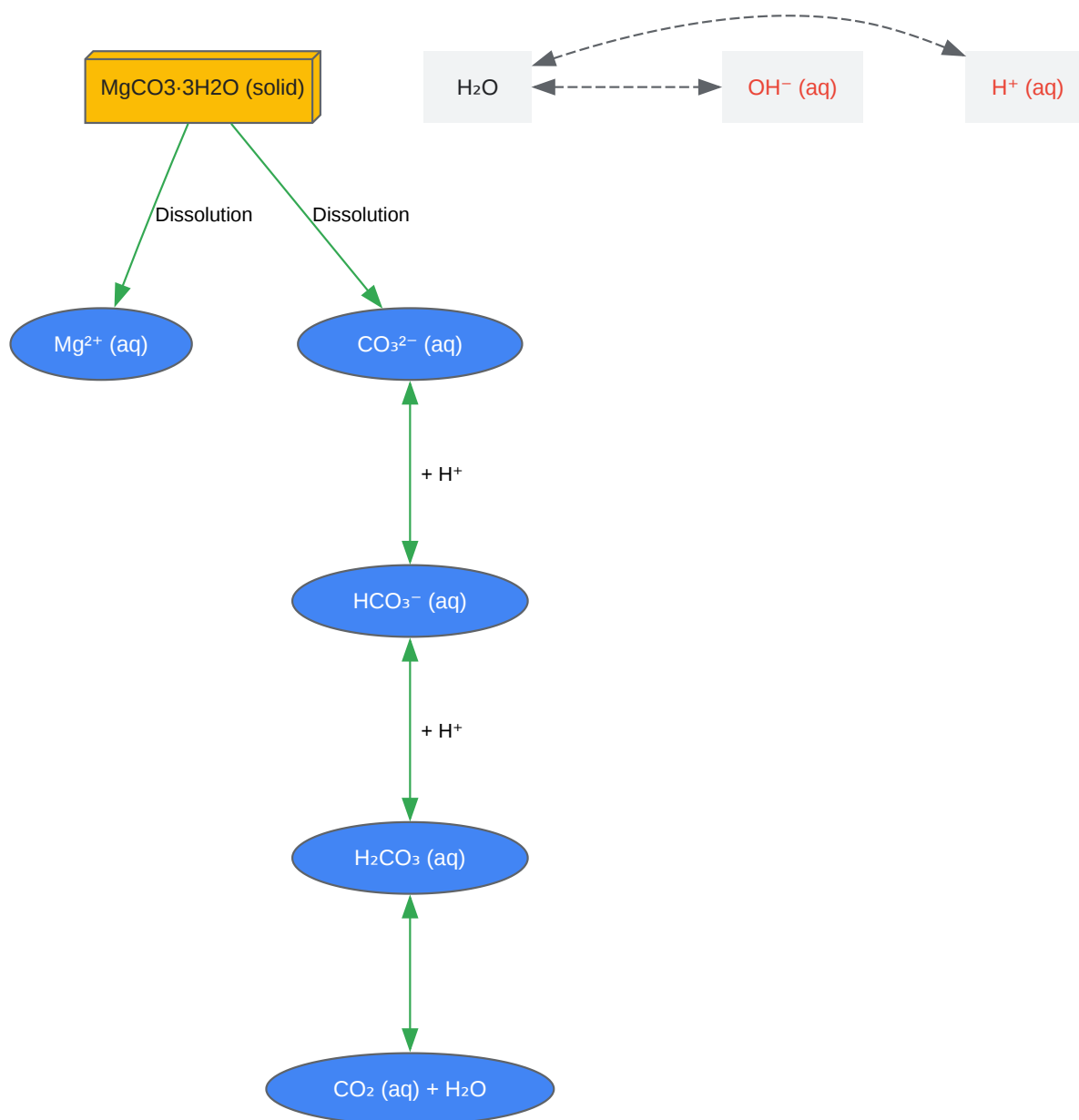


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Caption: Experimental workflow for solubility determination.

## Chemical Equilibria in Aqueous Solution

The dissolution of **magnesium carbonate trihydrate** in water involves a series of interconnected chemical equilibria, as depicted in the diagram below.



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Caption: Chemical equilibria of nesquehonite dissolution.



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